molecular formula C12H14BrNO2 B14180170 (6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one CAS No. 920798-38-5

(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one

Cat. No.: B14180170
CAS No.: 920798-38-5
M. Wt: 284.15 g/mol
InChI Key: BIQLQZMIWPICCP-LLVKDONJSA-N
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Description

(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a bromophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired morpholinone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like para-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its application. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

920798-38-5

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(6S)-6-(4-bromophenyl)-4-ethylmorpholin-3-one

InChI

InChI=1S/C12H14BrNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1

InChI Key

BIQLQZMIWPICCP-LLVKDONJSA-N

Isomeric SMILES

CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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